
2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. This compound features a pyridazinone core with benzyl and phenylethenyl substituents, which contribute to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one typically involves the reaction of appropriate benzyl and phenylethenyl precursors with a pyridazinone core. One common method is the condensation of benzyl hydrazine with a suitable diketone, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency .
化学反应分析
Types of Reactions
2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The benzyl and phenylethenyl groups can be substituted with other functional groups, leading to the formation of new derivatives with different biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions may vary depending on the desired transformation, with considerations for temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce reduced pyridazinone derivatives. Substitution reactions can lead to a wide range of new compounds with modified pharmacological properties .
科学研究应用
Chemistry: As a versatile building block for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with biological targets and potential as a lead compound for drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of agrochemicals and other industrial applications
作用机制
The mechanism of action of 2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its pharmacological effects and potential therapeutic applications .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Benzyl-6-(2-phenylethenyl)pyridazin-3-one include other pyridazinone derivatives with different substituents. Examples include:
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3-one
- 5-Benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of both benzyl and phenylethenyl groups can influence its pharmacokinetics, binding affinity to targets, and overall therapeutic potential .
属性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
2-benzyl-6-(2-phenylethenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI 键 |
YRMGPJLSFACRFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


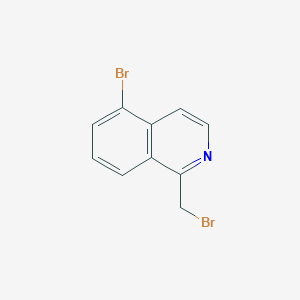
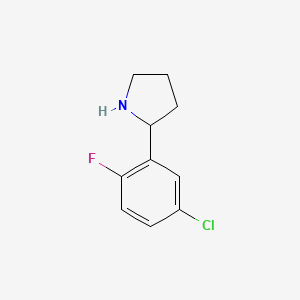
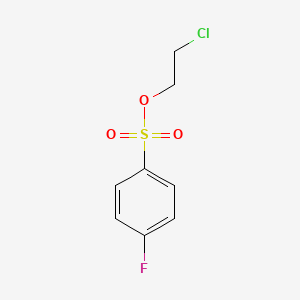
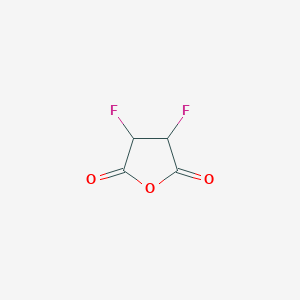
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)

![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)
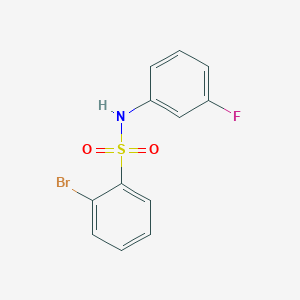
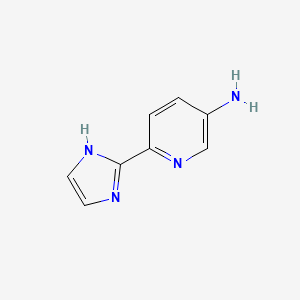
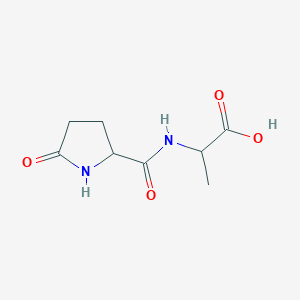

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)
